2-Amino-3-(4-bromo-2-nitrophenyl)propanoicacidhydrochloride
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Overview
Description
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride is an organic compound with the chemical formula C9H10BrN2O4·HCl. It is a derivative of phenylalanine, where the amino acid L-phenylalanine has a bromine atom substituted at the carbon 4 position
Preparation Methods
The synthesis of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride typically involves the bromination of L-phenylalanine followed by nitration. The reaction conditions include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions . Industrial production methods may involve large-scale bromination and nitration processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Amino-3-(4-bromo-2-aminophenyl)propanoic acid hydrochloride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, bromine, and reducing agents such as hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride:
Properties
Molecular Formula |
C9H10BrClN2O4 |
---|---|
Molecular Weight |
325.54 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O4.ClH/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16;/h1-2,4,7H,3,11H2,(H,13,14);1H |
InChI Key |
YKJZWWAVLDJIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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